2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide

Lipophilicity Physicochemical Property Prediction SAR studies

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide (CAS 941041-53-8) is a synthetic small molecule featuring a 3,5-dimethylisoxazole ring linked via an acetamide spacer to a 4-fluorobenzyl group. It has the molecular formula C14H15FN2O2 and a molecular weight of 262.28 g/mol.

Molecular Formula C14H15FN2O2
Molecular Weight 262.28 g/mol
Cat. No. B12189978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide
Molecular FormulaC14H15FN2O2
Molecular Weight262.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C14H15FN2O2/c1-9-13(10(2)19-17-9)7-14(18)16-8-11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18)
InChIKeyGRRNAYKWHDALAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide: Chemical Identity and Baseline Characteristics for Procurement


2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide (CAS 941041-53-8) is a synthetic small molecule featuring a 3,5-dimethylisoxazole ring linked via an acetamide spacer to a 4-fluorobenzyl group . It has the molecular formula C14H15FN2O2 and a molecular weight of 262.28 g/mol . The 3,5-dimethylisoxazole moiety is recognized in medicinal chemistry as an acetyl-lysine bioisostere with established bromodomain-targeting potential, while the N-(4-fluorobenzyl)acetamide tail can influence lipophilicity and target selectivity [1]. This compound serves as a versatile intermediate or scaffold in structure-activity relationship (SAR) studies and chemical biology probe development, though publicly available quantitative bioactivity data specific to this precise molecule remains extremely limited [1].

Why Generic Substitution of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide Is Not Advisable


Although multiple compounds share the 3,5-dimethylisoxazole core, subtle modifications to the N-substituent can drastically alter pharmacological properties, making generic substitution unreliable. For instance, the 4-chlorobenzyl analog (CAS 923804-22-2) differs from the target compound by a single halogen atom (Cl vs. F) but exhibits a computed logP of 3.19 and PSA of 55.13 Ų [1]. Even this seemingly minor change impacts lipophilicity, hydrogen-bonding capacity, and potential off-target interactions, which can influence factors like membrane permeability, metabolic stability, and target selectivity. Without direct, head-to-head experimental data, even close-in analogs cannot be assumed to be functionally equivalent. This necessitates precise procurement of the exact 4-fluorobenzyl derivative for SAR campaigns, tool compound validation, or any application where specific molecular interactions are being probed.

Quantitative Evidence Guide for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide Differentiation


Differentiation from 4-Chlorobenzyl Analog via Computational Physicochemical Properties

A cross-study comparison of computed physicochemical properties reveals measurable differences between the target 4-fluorobenzyl compound and its 4-chlorobenzyl analog (CAS 923804-22-2). While direct experimental data for the fluorinated compound's logP and PSA are unavailable, the isosteric replacement of chlorine with a smaller, more electronegative fluorine atom is well-documented in medicinal chemistry to systematically reduce lipophilicity and alter polar surface area [1]. The 4-chlorobenzyl analog has a computed logP of 3.19 and a topological polar surface area (TPSA) of 55.13 Ų [2]. Based on established fluorine substitution effects, the 4-fluorobenzyl derivative is expected to exhibit a logP lower by approximately 0.3–0.7 units and a comparable or slightly reduced TPSA, properties that can critically influence membrane permeability, metabolic stability, and binding-site complementarity [1]. Such differences are meaningful when selecting tool compounds for cellular versus biochemical assays.

Lipophilicity Physicochemical Property Prediction SAR studies

Lack of Direct Bioactivity Data: A Critical Selection Consideration

A comprehensive search of authoritative databases, including BindingDB and ChEMBL, returns no direct IC50, Kd, or EC50 values for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide against any defined biological target as of this analysis date [1]. In contrast, closely related 3,5-dimethylisoxazole-containing analogs have reported bromodomain inhibition values in the range of IC50 50–5000 nM [2]. The absence of bioactivity data for this specific compound means that functional equivalence to any known analog cannot be assumed. For procurement decisions, this creates a critical evidence gap: the compound's value proposition must be based on its physicochemical differentiation and synthetic utility rather than on unverified biological performance claims.

Data Deficiency Target Engagement Tool Compound Selection

Structural Variation at the N-Benzyl Position: Fluorine's Impact on Scaffold Properties

Among the limited set of publicly listed analogs of 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, the 4-fluorobenzyl derivative represents a distinct substitution pattern that differentiates it from other commercially available variants. Available analogs include N-(4-chlorobenzyl) (CAS 923804-22-2, MW 278.73), N-(4-fluorophenyl) (CAS 879847-60-6, MW 234.23), and N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl} (CAS 1208873-73-7) derivatives [1]. The target compound's 4-fluorobenzyl group occupies a specific position in the property space defined by this scaffold family, providing a unique combination of metabolic stability imparted by fluorine substitution on the phenyl ring and the conformational flexibility of the benzylic CH2 linker. This subtle structural nuance can directly impact binding mode, metabolic soft-spot identification, and derivatization potential compared to the anilide (4-fluorophenyl) or bis-isoxazole analogs.

Chemical Scaffold Halogen Effects Chemical Biology

Recommended Application Scenarios for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide Based on Current Evidence


Chemical Probe Development Targeting Bromodomain-Containing Proteins

The compound's 3,5-dimethylisoxazole core is an established acetyl-lysine bioisostere for bromodomain engagement [1]. While direct bioactivity data is absent, its distinct 4-fluorobenzyl tail offers a specific chemical handle for SAR exploration. Researchers can use this precise compound as a starting point to synthesize derivatives with potentially improved affinity or selectivity, benchmarking new molecules against published 3,5-dimethylisoxazole bromodomain inhibitors that have reported IC50 values between 50 nM and 5 µM [1].

SAR Studies Exploring Fluorine Substitution Effects on Pharmacokinetics

The target compound's 4-fluorobenzyl group, compared to analogs like the 4-chlorobenzyl or unsubstituted benzyl variants, provides a defined system for investigating the impact of halogen substitution on properties such as logP, metabolic stability, and permeability. The predicted lower lipophilicity relative to the 4-chlorobenzyl analog (computed logP 3.19 [2]) makes the fluorinated compound a candidate for experiments prioritizing reduced non-specific binding and improved aqueous solubility [3].

Synthetic Intermediate in Complex Molecule Assembly

The compound's functional groups allow for versatile derivatization. The 4-fluorobenzyl moiety can undergo nucleophilic aromatic substitution for further diversification, while the acetamide amide can be modified for conjugation or incorporation into larger molecular architectures, as seen with complex dispiro or pyrazolo-pyrimidine conjugates in the same chemotype family . Procurement of the exact intermediate ensures consistent synthetic outcomes.

Control Compound for Metabolic Stability Profiling

The single fluorine substitution on the benzyl ring provides metabolically more stable C-F bonds compared to C-Cl or unsubstituted C-H bonds. This compound can serve as a control in metabolic stability studies, with predictions suggesting a longer half-life in microsomal assays relative to chlorobenzyl analogs. This property is critical for selecting tool compounds intended for cellular assays with longer incubation times.

Quote Request

Request a Quote for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.